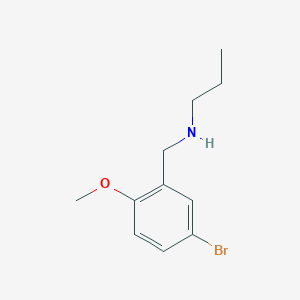

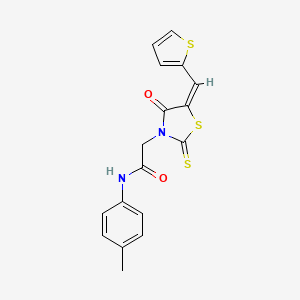

(6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their various biologically vital properties .

Molecular Structure Analysis

While specific structural analysis for “(6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol” was not found, general properties of indole derivatives have been studied .Chemical Reactions Analysis

Indole derivatives have been studied for their various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary greatly depending on their specific structure .Wissenschaftliche Forschungsanwendungen

Methanol as a Solvent and Reagent

Methanol is a widely used basic raw material in chemical synthesis, acting as a solvent for many inorganic salts due to its polarity. Its applications span across the synthesis of agrochemicals, medicinal compounds, and as a feedstock for value-added chemicals, pharmaceuticals, and materials (Offermanns et al., 2014). The utility of methanol in forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds is central to organic synthesis and drug discovery, highlighting its role in the methylation, methoxylation, and formylation of products (Natte et al., 2017).

Methoxylation and Chlorination in Synthesis

The introduction of methoxy and chloro groups into molecules is a common strategy in organic synthesis to modify the chemical properties or biological activity of compounds. For instance, the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones demonstrates the use of methoxylation and chlorination to create useful adducts for agrochemicals or medicinal compounds (Ghelfi et al., 2003). Such reactions underscore the importance of methoxy and chloro functionalities in the development of new chemical entities.

Methoxy Groups in Catalysis and Surface Chemistry

Methoxy groups play significant roles in surface chemistry and catalysis, serving as intermediates in various chemical reactions. For example, the observation of a methoxy species on Ni(111) during the thermal decomposition of chemisorbed methanol points to the relevance of methoxy intermediates in understanding catalytic processes (Demuth & Ibach, 1979). Similarly, the role of methoxy groups in the hydrocarbon formation via the decomposition of surface methoxy groups on acidic zeolite catalysts highlights the mechanistic insights into catalytic transformations and hydrocarbon synthesis (Jiang et al., 2006).

Wirkmechanismus

Zukünftige Richtungen

The efficient conversion of CO2 to hydrocarbons offers a way to replace the dependency on fossil fuels and mitigate the accumulation of surplus CO2 in the atmosphere that causes global warming . Therefore, various efforts have been made in recent years to convert CO2 to fuels and value-added chemicals .

Eigenschaften

IUPAC Name |

(6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c1-6-7-3-11(15-2)8(12)4-9(7)13-10(6)5-14/h3-4,13-14H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFSXLSEZRSOGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=CC(=C(C=C12)OC)Cl)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[3-(Trifluoromethyl)phenyl]cyclopropyl}methylamine](/img/structure/B2674562.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2674567.png)

![N-(1-cyanocyclohexyl)-2-{methyl[(2,3,4-trimethoxyphenyl)methyl]amino}propanamide](/img/structure/B2674570.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2674572.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2674580.png)

![(Z)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2674581.png)

![2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-methyl-butyric acid](/img/structure/B2674583.png)